Glyco-snap-1
Overview
Description
It is more stable than other similar compounds, such as S-nitroso-N-acetyl-D,L-penicillamine (SNAP), in aqueous solutions with or without ethylenediaminetetraacetic acid (EDTA) and is relatively stable at high pH levels (pH 8-9) . The compound’s stability and hydrophilicity are attributed to its sugar moiety, which provides specificity and slower decomposition in the presence of thiols like cysteine or glutathione .
Scientific Research Applications
Glyco-snap-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a stable nitric oxide donor for studying NO-related reactions and mechanisms . In biology and medicine, this compound is employed in research on cardiovascular diseases, as nitric oxide plays a crucial role in vasodilation and blood pressure regulation . It is also used in studies on cellular signaling and immune response due to its ability to release nitric oxide in a controlled manner . In industry, this compound is utilized in the development of NO-releasing materials and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glyco-snap-1 involves the reaction of β-D-glucopyranosylamine with N-acetyl-D,L-penicillamine under nitrosation conditions. The reaction typically requires an aqueous buffer solution and is carried out at low temperatures to ensure the stability of the nitroso group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and the concentration of reagents, to ensure high yield and purity of the final product. The compound is then purified using crystallization techniques and stored under conditions that protect it from light and moisture .
Chemical Reactions Analysis
Types of Reactions: Glyco-snap-1 primarily undergoes nitrosation reactions due to its nitric oxide donor properties. It can also participate in substitution reactions where the nitroso group is replaced by other functional groups .
Common Reagents and Conditions: Common reagents used in reactions with this compound include thiols such as cysteine and glutathione, which can facilitate the release of nitric oxide. The reactions are typically carried out in aqueous buffer solutions at controlled pH levels to maintain the stability of the compound .
Major Products Formed: The major product formed from the decomposition of this compound is nitric oxide, which is released slowly over time. This controlled release makes it useful in various applications where a steady supply of nitric oxide is required .
Mechanism of Action
The mechanism of action of Glyco-snap-1 involves the release of nitric oxide through the decomposition of its nitroso group. The nitric oxide then interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule plays a key role in various physiological processes, including vasodilation, neurotransmission, and immune response .
Comparison with Similar Compounds
Glyco-snap-1 is often compared with other nitric oxide donors such as S-nitroso-N-acetyl-D,L-penicillamine (SNAP) and Glyco-snap-2. Compared to SNAP, this compound is more stable in aqueous solutions and decomposes more slowly in the presence of thiols . Glyco-snap-2, another similar compound, also exhibits greater stability but has different structural features that affect its reactivity and applications . The unique stability and controlled release properties of this compound make it particularly valuable in research and industrial applications where a steady supply of nitric oxide is essential .
Properties
IUPAC Name |
2-acetamido-3-methyl-3-nitrososulfanyl-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O8S/c1-5(18)14-10(13(2,3)25-16-23)11(22)15-12-9(21)8(20)7(19)6(4-17)24-12/h6-10,12,17,19-21H,4H2,1-3H3,(H,14,18)(H,15,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMMQEFPNFRVFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NC1C(C(C(C(O1)CO)O)O)O)C(C)(C)SN=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399539 | |
Record name | glyco-snap-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188849-81-2 | |
Record name | glyco-snap-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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